Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Profile vs. Common Benzothiazole Scaffolds
The target compound exhibits an XLogP3 of 4.4, substantially higher than unsubstituted benzothiazole (XLogP3 ≈ 1.8) and 2-aminobenzothiazole (XLogP3 ≈ 1.5), and moderately higher than riluzole (XLogP3 ≈ 3.0). It possesses exactly one hydrogen bond donor and five hydrogen bond acceptors, compared to riluzole's one donor and four acceptors. This quantified lipophilicity increase, combined with an additional acceptor, predicts enhanced passive membrane permeability and differential binding to hydrophobic pockets relative to less substituted comparators [1].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond capacity |
|---|---|
| Target Compound Data | XLogP3 = 4.4; HBD = 1; HBA = 5 |
| Comparator Or Baseline | Benzothiazole (XLogP3 ≈ 1.8, HBD = 0, HBA = 2); 2-Aminobenzothiazole (XLogP3 ≈ 1.5, HBD = 2, HBA = 2); Riluzole (XLogP3 ≈ 3.0, HBD = 1, HBA = 4) |
| Quantified Difference | ΔXLogP3 = +2.6 to +2.9 vs. unsubstituted/amino scaffolds; ΔXLogP3 = +1.4 vs. riluzole; ΔHBA = +3 vs. benzothiazole, +1 vs. riluzole |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15); comparator values from PubChem computed descriptors |
Why This Matters
The substantially higher computed lipophilicity and extra hydrogen-bond acceptor predict differential passive permeability and target engagement, making this compound a distinct chemical probe versus simpler benzothiazoles.
- [1] PubChem Compound Summary for CID 7192911, Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/912767-18-1 (accessed 2026-04-28). View Source
